molecular formula C13H29NO3 B12676890 Einecs 300-580-8 CAS No. 93942-29-1

Einecs 300-580-8

Cat. No.: B12676890
CAS No.: 93942-29-1
M. Wt: 247.37 g/mol
InChI Key: UEOFDRLDCMPPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 300-580-8 is a useful research compound. Its molecular formula is C13H29NO3 and its molecular weight is 247.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93942-29-1

Molecular Formula

C13H29NO3

Molecular Weight

247.37 g/mol

IUPAC Name

2-aminoethanol;undecanoic acid

InChI

InChI=1S/C11H22O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h2-10H2,1H3,(H,12,13);4H,1-3H2

InChI Key

UEOFDRLDCMPPIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C(CO)N

Related CAS

93942-29-1
93882-27-0

Origin of Product

United States

Precision Synthesis and Speciation Control:a Primary Frontier is the Development of Synthetic Protocols That Yield Specific, Well Defined Aluminium Polycationic Species. Commercial Dialuminium Chloride Pentahydroxide is a Polydisperse Mixture of Various Oligomers and Polymers, Including the Prominent ε Keggin Ion Alo₄al₁₂ Oh ₂₄ H₂o ₁₂ ⁷⁺, Often Simplified As Al₁₃ . Research is Increasingly Focused On:

Selective Synthesis: Creating solutions dominated by a single species (e.g., Al₁₃ or larger Al₃₀ clusters) by precisely controlling parameters like pH, temperature, aging time, and the Al:Cl molar ratio.

Kinetic vs. Thermodynamic Control: Investigating the reaction pathways to favor the formation of kinetically stable intermediates or thermodynamically stable products, allowing for the "freezing" of desired structures.

Impact on Performance: Systematically correlating specific polycation distributions with performance metrics in applications like coagulation, charge neutralization, and surface interaction. For instance, research findings suggest that the high charge density of the Al₁₃ species is particularly effective for destabilizing certain colloidal suspensions, a property that could be enhanced through selective synthesis.

Elucidation of Transformation and Polymerization Mechanisms:the Dynamic Nature of Dialuminium Chloride Pentahydroxide in Aqueous Environments Remains a Complex and Compelling Research Topic. Future Studies Will Employ Advanced In Situ Monitoring to Unravel:

Hydrolytic Pathways: Mapping the step-by-step hydrolysis and condensation reactions that lead from monomeric aluminium ions to large polycations.

Aging and Aggregation: Understanding how polycations evolve over time, aggregate into larger structures, and eventually precipitate as aluminium hydroxide (B78521) phases. This research is critical for predicting the long-term stability and behavior of the compound in both industrial processes and environmental systems.

Novel Applications As Functional Material Precursors:an Exciting Avenue of Research is the Use of Dialuminium Chloride Pentahydroxide As a Precursor for Advanced Materials. the Inherent Nanostructure of Its Polycations Makes It an Ideal Starting Material For:

Interdisciplinary Approaches and Collaborations

The inherent complexity of Dialuminium (B1238714) chloride pentahydroxide necessitates a move away from siloed research. Progress will be accelerated by integrating expertise from diverse scientific fields.

Computational and Theoretical Chemistry: This collaboration is paramount. Quantum mechanical calculations (like Density Functional Theory, DFT) can predict the stability, structure, and reactivity of different polycationic species. Molecular dynamics (MD) simulations can model the interaction of these polycations with water molecules, natural organic matter, and mineral surfaces at an atomistic level, providing insights that are difficult or impossible to obtain experimentally.

Materials Science and Engineering: Expertise from materials science is crucial for translating fundamental chemical knowledge into tangible applications. This includes characterizing the mechanical and thermal properties of materials derived from Dialuminium chloride pentahydroxide and developing scalable processes for synthesizing functional coatings or porous ceramics.

Environmental and Geochemical Science: Understanding the fate and transport of this compound in the environment requires collaboration with environmental chemists and geochemists. They can provide expertise on its interaction with soil matrices, its transformation in natural water bodies, and its role in the broader biogeochemical cycling of aluminium.

Analytical Chemistry: Continuous collaboration with analytical chemists is essential for developing and refining the advanced characterization techniques needed to probe these complex systems, as detailed in the following section.

The synergistic potential of these collaborations is highlighted in the table below.

Interdisciplinary FieldKey Methodologies / ToolsSpecific Contribution to Dialuminium Chloride Pentahydroxide Research
Computational ChemistryDensity Functional Theory (DFT), Molecular Dynamics (MD) SimulationsPredicting stable polycation structures; simulating interactions with pollutants; modeling polymerization pathways.
Materials ScienceElectron Microscopy (SEM/TEM), X-ray Diffraction (XRD), Thermal Analysis (TGA/DSC)Characterizing derived ceramics and films; developing synthesis-structure-property relationships; process scale-up.
Environmental ScienceField Sampling, Column Studies, Isotope TracingAssessing environmental fate and transport; studying interactions with soil and sediment; modeling behavior in aquatic systems.

Methodological Advancements Driving Future Discoveries

Future breakthroughs in understanding Dialuminium chloride pentahydroxide are intrinsically linked to the application of advanced analytical techniques capable of probing its complex and dynamic nature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While ²⁷Al NMR is a standard tool, future research will leverage higher magnetic fields and advanced techniques like 2D correlation spectroscopy. These methods can provide unambiguous identification and quantification of different aluminium environments, helping to resolve long-standing questions about the precise structure of larger polycations.

High-Resolution Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) has proven invaluable for identifying polycationic species in solution. Future applications will involve coupling ESI-MS with ion mobility spectrometry (IMS) to separate ions not only by their mass-to-charge ratio but also by their size and shape, providing an additional dimension of structural information.

Synchrotron-Based X-ray Techniques: The high flux and tunability of synchrotron radiation sources offer powerful tools.

Small-Angle X-ray Scattering (SAXS): This technique is ideal for studying the size, shape, and aggregation state of aluminium polymers and colloids directly in solution, providing critical data for validating aggregation models.

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS and XANES can provide precise information on the local coordination number and bond distances of aluminium atoms, helping to distinguish between tetrahedral and octahedral coordination within complex polymers.

Cryogenic Electron Microscopy (Cryo-EM): A revolutionary technique in structural biology, Cryo-EM has the potential to visualize large, non-crystalline aggregates of Dialuminium chloride pentahydroxide in a near-native, hydrated state. This could provide the first direct images of the higher-order structures formed by these polycations.

Methodological AdvancementPrinciple of TechniqueApplication in Dialuminium Chloride Pentahydroxide Studies
Advanced ²⁷Al NMRProbes the local magnetic environment of aluminium nuclei.Quantitative speciation of Al monomers, dimers, and the Al₁₃ Keggin-ion; structural elucidation of novel polycations.
ESI-Ion Mobility-MSSeparates ions based on mass, charge, and collisional cross-section (shape).Unambiguous identification of isomeric and isobaric polycations; characterization of the full distribution of species in solution.
Small-Angle X-ray Scattering (SAXS)Measures the elastic scattering of X-rays by nanoscale structures.In-situ determination of polymer size, shape, and aggregation state in solution; monitoring floc formation in real-time.
Cryogenic Electron Microscopy (Cryo-EM)High-resolution imaging of flash-frozen, hydrated samples.Direct visualization of large, non-crystalline polymeric aggregates and floc structures; validation of structural models.

Challenges and Opportunities in Dialuminium Chloride Pentahydroxide Research

The path forward is not without significant challenges, yet each challenge presents a corresponding scientific opportunity that promises to deepen our understanding and expand the utility of this compound.

Challenge: Inherent Polydispersity and Complexity. The primary challenge remains the fact that Dialuminium chloride pentahydroxide is not a single molecule but a complex, dynamic mixture. This makes characterization difficult and reproducibility a constant concern.

Opportunity: This complexity is also a source of functional versatility. By learning to control this speciation (as outlined in 7.1), researchers have the opportunity to create a new generation of "smart" coagulants or material precursors tuned for specific tasks.

Challenge: Bridging an "Analytical Gap." There is often a disconnect between the species observed with certain high-resolution techniques (like ESI-MS, which may favor smaller, more stable ions) and the bulk properties observed in application.

Opportunity: This gap creates a powerful incentive to develop and apply correlative, multi-modal analytical approaches. Combining techniques like NMR, SAXS, and computational modeling on the same sample can provide a holistic picture that bridges the gap from single ions to bulk material behavior.

Challenge: Linking Lab-Scale Synthesis to Industrial Production. Developing precise synthetic methods in a laboratory flask is one thing; translating them into a cost-effective, robust, and scalable industrial process is a major engineering hurdle.

Opportunity: This presents a significant research and development opportunity for chemical and process engineers. The development of continuous flow reactors, advanced process analytical technology (PAT), and feedback control loops could enable the industrial-scale production of high-purity, application-specific Dialuminium chloride pentahydroxide.

Challenge: Understanding Long-Term Environmental Interactions. The ultimate fate of the aluminium species introduced into environmental systems via water treatment is complex and not fully understood.

Opportunity: This fosters critical research in environmental science and geochemistry to develop comprehensive lifecycle models for the compound. Such research is essential for ensuring the long-term sustainability of its use and for designing next-generation products with minimal environmental persistence.

The duality of these challenges and opportunities is summarized below.

Research ChallengeAssociated Opportunity
Inherent chemical complexity and polydispersity of the compound.Harnessing complexity to create tunable, "smart" materials with tailored functionalities.
The analytical gap between observing individual species and bulk properties.Driving innovation in correlative, multi-modal analytical strategies for a holistic understanding.
Scaling precision synthesis from the laboratory to industrial production.Significant process engineering innovation to produce high-value, specialty PAC products.
Predicting the long-term transformation and fate in complex ecosystems.Advancing fundamental environmental chemistry and developing sustainable material lifecycles.

Applications in Advanced Materials Science and Catalysis Research

Dialuminium (B1238714) Chloride Pentahydroxide as a Precursor for Advanced Inorganic Materials

The thermal decomposition of dialuminium chloride pentahydroxide yields alumina (B75360), making it a valuable precursor for creating a range of advanced inorganic materials. Its controlled conversion into aluminium oxides is fundamental to its application in this field.

Synthesis of Porous Alumina and Aluminosilicates for Adsorption and Separation

Dialuminium chloride pentahydroxide serves as a key starting material for the synthesis of porous alumina (Al₂O₃). The process typically involves a thermal treatment (calcination) where the compound decomposes, evolving water and hydrogen chloride to leave behind alumina. Precursors like dialuminium chloride pentahydroxide can be thermally treated at temperatures exceeding 1000°C to produce alpha-alumina. google.com The resulting porous alumina possesses a high surface area and specific pore structures, making it an excellent candidate for applications in adsorption and as a separation medium.

Furthermore, this compound is utilized in the production of aluminosilicates. Aluminosilicates are a class of materials containing aluminium, silicon, and oxygen. Dialuminium chloride pentahydroxide can be combined with a silica (B1680970) source, such as sodium silicate, to synthesize these materials. researchgate.netresearchgate.netmdpi.com The resulting aluminosilicate (B74896) materials can be amorphous or crystalline (zeolites) and are widely used as adsorbents, molecular sieves, and catalysts due to their well-defined pore structures. researchgate.net For instance, synthesized aluminosilicates have demonstrated high activity in certain chemical systems. researchgate.net The properties of the final aluminosilicate, such as crystal size, morphology, and rate of crystallization, can be influenced by the choice of the aluminum and silicon source. mdpi.com

Table 1: Synthesis of Porous Materials from Dialuminium Chloride Pentahydroxide

Product MaterialSynthesis MethodKey PrecursorsKey Properties of ProductApplications
Porous AluminaThermal Decomposition (Calcination)Dialuminium chloride pentahydroxideHigh surface area, controlled porosityAdsorption, Separation Media
AluminosilicatesCo-precipitation/Hydrothermal SynthesisDialuminium chloride pentahydroxide, Silicon Source (e.g., Sodium Silicate)Defined pore structures, high activityAdsorbents, Molecular Sieves, Catalysts

Development of Ceramic Membranes and Coatings

The ability of dialuminium chloride pentahydroxide to form stable alumina structures upon heating is leveraged in the creation of ceramic membranes and coatings. Porous ceramics are valued for their thermal and chemical stability, making them suitable for applications like filter membranes. google.com Dialuminium chloride pentahydroxide can be used in the formulation of ceramic slurries. These slurries, containing fine ceramic particles, are used to coat polymeric foam templates. google.com Upon heating, the organic template is pyrolyzed, and the ceramic particles sinter together, forming a porous ceramic foam with an open-cell structure. google.com

These materials are used for their low density, high exchange area, and high permeability. google.com In the context of membrane technology, studies have explored the use of coagulants like polyaluminium chloride in conjunction with ceramic membranes for water treatment, where the coagulant helps in removing organic substances. uz.zgora.pl Ceramic membranes offer advantages such as durability and high flux, and their combination with aluminum-based coagulants can enhance filtration processes. researchgate.net

Fabrication of Aluminium-Based Nanostructures and Composites

Dialuminium chloride pentahydroxide acts as a source of aluminum for the fabrication of various nanostructures and composites. While direct use is less documented, related aluminum compounds like aluminum chloride are central to processes such as the electrochemical replication of aluminum nanostructures. nih.gov In one such technique, aluminum is electrodeposited from a non-aqueous organic hydride bath containing aluminum chloride and lithium aluminum hydride onto a patterned silicon master. nih.gov This method allows for the high-fidelity, rapid fabrication of Al nanostructures with resolutions as fine as 10 nm. nih.gov

The compound can also be a component in the synthesis of nanostructured composites. For example, synthesized aluminosilicates, derived from aluminum sources, can be used as nanostructuring additives in composite binders to improve material properties like strength. researchgate.net Research has shown the formation of nanostructured amorphous calcium aluminosilicate when using such additives. researchgate.net

Catalytic Properties and Support Applications

The chemical nature of dialuminium chloride pentahydroxide, particularly its high basicity and the properties of its thermal decomposition products, makes it significant in the field of catalysis. google.com

Dialuminium Chloride Pentahydroxide in Heterogeneous Catalysis: Support Development

One of the primary roles of dialuminium chloride pentahydroxide in catalysis is as a precursor for catalyst supports. chembk.comatamanchemicals.com Catalyst supports are materials, typically with high surface area, on which the active catalytic species are dispersed. The support's role is to provide mechanical strength, prevent the aggregation of active sites, and sometimes participate in the catalytic reaction.

Alumina (Al₂O₃) is one of the most widely used catalyst supports in industry. By calcining dialuminium chloride pentahydroxide, high-purity alumina supports can be manufactured. google.com The properties of the final alumina support, such as specific surface area and pore size distribution, can be tailored by controlling the synthesis conditions. google.com Products with high basicity, around 83%, are particularly favored for catalyst applications. google.com These porous supports are used in a variety of industrial processes. google.comchembk.com

Table 2: Properties of Dialuminium Chloride Pentahydroxide for Catalyst Support Applications

PropertySignificance in Catalyst Support DevelopmentReference
Precursor to AluminaThermal decomposition yields high-surface-area alumina, a common and robust catalyst support. google.com
High Basicity (~83%)This characteristic is often preferred for specific catalytic applications. google.com
Forms Porous StructuresEnables the creation of supports with high exchange surfaces and permeability for reactants and products. google.com

Acidic Sites and Lewis Acidity in Catalytic Transformations

The catalytic activity of materials derived from dialuminium chloride pentahydroxide is often linked to the presence of acidic sites on their surface. When converted to alumina, the surface exhibits both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors). researchgate.net Lewis acidity is a critical feature in many catalytic reactions. nih.govccsenet.org

Lewis acid sites on alumina surfaces, such as coordinatively unsaturated Al³⁺ ions, can activate reactant molecules by accepting electron pairs. This is fundamental to many organic transformations, including isomerization, cracking, and Friedel-Crafts type reactions. ccsenet.org Research into various catalyst systems shows that Lewis acidity plays a crucial role. For example, in the production of biodiesel through transesterification and esterification, catalysts with both Brønsted and Lewis acidity are effective, with Lewis acid sites being particularly active in transesterification. researchgate.net While direct studies on dialuminium chloride pentahydroxide's Lewis acidity are sparse, the properties of the alumina derived from it are well-established in the context of acid-catalyzed reactions. The deliberate engineering of Lewis acid sites is a key strategy in designing new catalysts for chemical transformations. nih.govacs.org

Advanced Coagulation/Flocculation Theory and Mechanisms

The efficacy of Polyaluminum Chloride as a coagulant is rooted in a sophisticated interplay of chemical and physical phenomena that lead to the destabilization of colloidal particles and their subsequent aggregation.

Colloidal particles in water typically possess a negative surface charge, leading to electrostatic repulsion that prevents their aggregation and settling. uomustansiriyah.edu.iq The primary mechanism by which PAC destabilizes these colloids is charge neutralization. yuncangchemical.comaip.org Upon addition to water, PAC releases highly positively charged polymeric aluminum species. nanyangchemical.comdbc.wroc.pl These polycations adsorb onto the negatively charged surfaces of the colloids, effectively neutralizing their charge and reducing the repulsive forces between them. uomustansiriyah.edu.iqnanyangchemical.com This process is often monitored by measuring the zeta potential, with optimal coagulation occurring as the zeta potential approaches zero. uomustansiriyah.edu.iq

In addition to charge neutralization, PAC facilitates a bridging mechanism. The long-chain polymeric structures of PAC can simultaneously attach to multiple colloidal particles, forming physical bridges that draw the particles together into larger aggregates known as flocs. nanyangchemical.comjianhengchem.com This bridging action is particularly effective in forming larger, stronger, and denser flocs compared to those produced by simple monomeric coagulants like alum. nanyangchemical.com The presence of different aluminum species within PAC, such as Al₁₃, is believed to play a crucial role in both charge neutralization and bridging. americanelements.comscirp.org

The dual mechanisms of charge neutralization and bridging make PAC a highly efficient coagulant, capable of effectively destabilizing a wide range of colloidal suspensions. cleanwat.com

The formation and growth of flocs are dynamic processes significantly influenced by hydrodynamic conditions. The coagulation process is typically initiated under rapid mixing to ensure uniform dispersion of the coagulant and promote collisions between destabilized particles. mdpi.com This initial phase is dominated by the kinetics of charge neutralization and the formation of microflocs.

Following rapid mixing, a period of slow mixing is employed to facilitate floc growth. During this stage, the hydrodynamic shear rate is a critical parameter. Sufficient shear is necessary to promote collisions between microflocs, leading to the formation of larger macroflocs through aggregation. However, excessive shear can lead to floc breakage, where the hydrodynamic forces overcome the cohesive forces holding the flocs together. iwaponline.com The kinetics of floc growth can be modeled to understand the rates of aggregation and breakage under different hydrodynamic conditions. researchgate.netnih.govacs.org Studies have shown that the flocculation process with PAC can be viewed as having slow and rapid growth periods. nih.gov

The size, strength, and density of the flocs formed are a result of the balance between floc aggregation and breakage. Research indicates that flocs formed by PAC can exhibit different characteristics depending on the dosage and mixing conditions. researchgate.net The study of floc formation kinetics is essential for optimizing the design and operation of flocculation reactors to achieve maximum removal of suspended particles. iwaponline.com

Natural Organic Matter (NOM) is a complex mixture of organic compounds, such as humic and fulvic acids, present in natural waters. yuncangchemical.commdpi.com NOM can interfere with water treatment processes and contribute to the formation of disinfection by-products. PAC is effective in removing NOM from water. researchgate.netmdpi.com

The interaction between PAC and NOM is multifaceted. The positively charged aluminum species in PAC can neutralize the negative charges of NOM molecules, leading to their coagulation and precipitation. researchgate.net Complexation reactions can also occur between the aluminum species and the functional groups (e.g., carboxylic and phenolic groups) of NOM, forming insoluble Al-NOM complexes. americanelements.com Adsorption of NOM onto the surface of the aluminum hydroxide (B78521) precipitates (sweep flocculation) is another important removal mechanism. researchgate.netmdpi.com

Advanced models are used to describe these interactions. For instance, the Sips adsorption isotherm model has been successfully applied to describe the adsorption neutralization process during coagulation with PAC. researchgate.netnih.govacs.orgnih.gov This model helps in quantifying the adsorption capacity and understanding the spontaneity of the reaction between PAC and NOM. researchgate.netnih.govacs.org Furthermore, studies have investigated the differential interactions of PAC with various fractions of NOM, such as dissolved and bound extracellular organic matter from algae, revealing that PAC interacts more strongly with certain components, leading to their preferential removal. americanelements.com The composition of NOM can significantly influence the effectiveness of PAC, with some high molecular weight fractions potentially inhibiting coagulation. americanelements.com

Table of Compound Names

Common Name/AcronymChemical Name/Formula
Polyaluminum Chloride (PAC)[Aln(OH)mCl(3n-m)]x
Aluminum ChlorideAlCl₃
Polyacrylamide (PAM)(-CH₂CHCONH₂-)n
Polydiallyldimethylammonium chloride (PDADMAC)(C₈H₁₆NCl)n
AlumAluminum Sulfate (Al₂(SO₄)₃)
Ferric ChlorideFeCl₃
GlycerolC₃H₈O₃
Humic AcidA principal component of humic substances
Fulvic AcidA class of organic acids that are a fraction of humic substances

Environmental Chemistry, Fate, and Advanced Analytical Characterization

Environmental Pathways and Transformation Research

Once introduced into the environment, dialuminium (B1238714) chloride pentahydroxide undergoes a series of transformations that dictate its mobility and potential interactions with different environmental compartments. Its fate is primarily governed by its behavior in aquatic systems, its interactions with soil matrices, and its potential to contribute to atmospheric aerosols.

In aquatic environments, dialuminium chloride pentahydroxide is highly soluble and readily dissociates. santos.com The primary transformation process is hydrolysis, where it reacts with water to form various monomeric and polymeric aluminum hydroxide (B78521) species, as well as chloride ions. santos.com The general formula for these polyaluminum coagulants is (Aln(OH)mCl(3n-m))x, and for dialuminium chloride pentahydroxide, n=2 and m=5. santos.com

The kinetics of dissolution are rapid, with the coagulation process initiating within seconds to minutes of its introduction into water. ywputai.com The rate and extent of these reactions are heavily influenced by the pH and temperature of the water. p-a-c.irywputai.com At a pH between 6.0 and 8.5, the coagulation and subsequent precipitation of aluminum hydroxide species are most effective. ywputai.com These aluminum hydroxide products then adsorb onto colloidal matter, facilitating the removal of suspended particles from the water column. santos.com The ultimate fate of the aluminum is its precipitation as solid aluminum hydroxide.

The speciation of the dissolved aluminum is complex and pH-dependent. In acidic conditions (pH < 4), the free aluminum ion (Al³⁺) is the dominant form. As the pH increases, a series of monomeric and polymeric hydroxy-aluminum species such as Al(OH)²⁺, Al(OH)₂⁺, and the notable polycation Al₁₃O₄(OH)₂₄⁷⁺ (often referred to as Al₁₃) are formed. geology.skresearchgate.net Above pH 7, the anionic species Al(OH)₄⁻ becomes predominant. geology.sk The toxicity of aluminum in aquatic systems is highly dependent on its specific form, with monomeric inorganic species like Al³⁺ and its initial hydrolysis products being the most toxic to aquatic life. geology.skislandbooth.com

Table 1: Dominant Aqueous Aluminum Species at Varying pH

pH RangeDominant Aluminum Species
< 4.0Al³⁺
4.0 - 5.0Al(OH)²⁺, Al(OH)₂⁺, AlF²⁺, AlF₂⁺, AlSO₄⁺
5.0 - 8.0Al(OH)₄⁻

This table is a simplified representation of aluminum speciation. The presence and concentration of various species are also dependent on ligand availability and other water chemistry parameters. geology.sk

When introduced to soil, for instance through the application of treated wastewater or sludge, the components of dialuminium chloride pentahydroxide interact with the soil matrix. The primary mechanism of interaction is adsorption. iwaponline.comresearchgate.net The positively charged aluminum hydroxide polymers can bind to negatively charged soil particles, such as clays (B1170129) and organic matter. researchgate.net

Research has shown that the addition of polyaluminum chloride residuals to soil can enhance the adsorption of heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺), effectively immobilizing them and reducing their bioavailability. iwaponline.comresearchgate.netmdpi.com This process is largely attributed to chemisorption and ion exchange, where the aluminum species on the treatment residuals provide active sites for heavy metal binding. researchgate.netmdpi.com The adsorption process is often best described by the pseudo-second-order kinetic model, indicating it is a chemically controlled process. researchgate.netmdpi.com

Soil organic matter plays a crucial role in aluminum's soil chemistry. Low molecular weight organic acids, such as citric and oxalic acid, can form strong complexes with aluminum, which can either enhance its mobility or reduce its toxicity depending on the specific complex formed. scirp.orgcabidigitallibrary.org The immobilization of aluminum in soil is also influenced by soil pH; in acidic soils (pH < 5.5), the solubility and availability of toxic aluminum species increase. researchgate.net Conversely, increasing soil pH through liming can precipitate aluminum as insoluble hydroxides. scirp.org While the Koc and Kow parameters are not readily applicable to inorganic compounds like dialuminium chloride pentahydroxide, its components are not expected to significantly or permanently adsorb to soil, with the environmental distribution being dominated by its high water solubility. santos.com

The direct formation of aerosols from dialuminium chloride pentahydroxide is not a primary environmental pathway. However, aluminum is a common element found in atmospheric dust and aerosols, primarily from mineral sources. cabidigitallibrary.org The chemical processing of these mineral dust aerosols in the atmosphere can alter the solubility of the aluminum they contain. While specific research on aerosol formation directly from this compound is limited, it is known that industrial emissions and other activities can release aluminum-containing particles into the atmosphere. cabidigitallibrary.org

Atmospheric chemical processes, particularly involving aerosol liquid water and acidity, are critical in dictating the solubility of aerosolized aluminum. For instance, the aging of mineral dust during atmospheric transport can lead to reactions with acidic pollutants (e.g., sulfates and nitrates), which can increase aluminum solubility. This is significant because the deposition of atmospheric aerosols is a source of aluminum to remote ecosystems like the open ocean.

Advanced Analytical Methodologies for Detection and Speciation

The complex chemistry of aluminum in environmental systems necessitates sophisticated analytical techniques to separate, identify, and quantify its various species. This is crucial as the environmental impact and toxicity of aluminum are species-dependent. geology.sknih.gov

Chromatography is a powerful tool for separating the different forms of aluminum present in a sample. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common techniques employed for aluminum speciation. geology.skresearchgate.netresearchgate.net

These methods can separate aluminum species based on their size, charge, and affinity for the stationary phase. researchgate.netnih.gov Common approaches include:

Cation-Exchange Chromatography: This technique separates positively charged aluminum species, such as Al³⁺ and various hydroxy-aluminum cations. Gradient elution, often using a mobile phase with increasing ionic strength, is employed to elute the different species from the column. researchgate.netosti.gov

Anion-Exchange Chromatography: This is used to separate negatively charged aluminum complexes, such as those formed with fluoride (B91410) (e.g., AlF₄⁻) or organic ligands like citrate (B86180) and oxalate. nih.gov

Size-Exclusion Chromatography: This method separates species based on their molecular size, which is useful for distinguishing between monomeric and polymeric aluminum species, such as the Al₁₃ polycation. researchgate.net

To detect the separated aluminum species as they elute from the chromatography column, the system is often coupled with a sensitive detector. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) are frequently used for element-specific detection, providing very low detection limits. researchgate.netnih.gov Another approach involves post-column derivatization, where a reagent is added to the eluent to form a fluorescent complex with aluminum, which can then be detected by a fluorescence detector. osti.gov

Table 2: Chromatographic Techniques for Aluminum Speciation

TechniquePrinciple of SeparationTypical Analytes
Cation-Exchange HPLC/ICChargeAl³⁺, Al(OH)²⁺, Al(OH)₂⁺
Anion-Exchange HPLC/ICChargeAl-fluoride, Al-citrate, Al-oxalate complexes
Size-Exclusion ChromatographyMolecular SizeMonomeric vs. Polymeric Al species (e.g., Al₁₃)
Reversed-Phase HPLCPolarity (with ion-pairing agents)Al complexes with organic ligands

This table provides a summary of common chromatographic applications for aluminum speciation. The choice of method depends on the specific aluminum forms of interest and the sample matrix. researchgate.netresearchgate.netnih.gov

Mass spectrometry (MS) is an indispensable tool for characterizing the complex oligomeric and polymeric aluminum species that are formed during the hydrolysis of dialuminium chloride pentahydroxide. acs.orgresearchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose because it is a "soft" ionization technique that can transfer large, charged oligomers from solution into the gas phase for analysis without significant fragmentation. acs.orgrsc.org

ESI-MS analysis of polyaluminum chloride solutions has allowed for the identification of a wide range of oligomeric species. acs.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can deduce the molecular formulas of various aluminum clusters. acs.orgnih.gov Studies have identified species ranging from dimers (Al₂) up to large polymers containing 13 or more aluminum atoms (e.g., Al₁₃). acs.orgresearchgate.net The distribution and relative abundance of these oligomers are highly dependent on the basicity of the PAC solution. acs.org

For enhanced separation and characterization, MS is often coupled with other techniques:

HPLC-ICP-MS: This hyphenated technique combines the separation power of HPLC with the sensitive, element-specific detection of ICP-MS, allowing for the quantification of individual aluminum species in complex environmental samples. nih.govmdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions not only by their mass-to-charge ratio but also by their size and shape (collisional cross-section), providing an additional dimension of information for characterizing complex isomeric and isobaric oligomers. acs.org

Secondary Ion Mass Spectrometry (SIMS): This surface-sensitive technique can be used to study aluminum species in solid materials or at interfaces, and has been used to observe aluminosilicate (B74896) oligomers in zeolites. nih.gov

These mass spectrometry approaches have been crucial in advancing the fundamental understanding of how polyaluminum coagulants work, revealing the complex array of oligomeric intermediates that are responsible for their high efficiency in water treatment processes. acs.orgrsc.org

In-situ and Operando Spectroscopic Methods for Environmental Monitoring

Real-time monitoring of organic pollutants such as C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in the environment is crucial for understanding their transport and transformation. In-situ and operando spectroscopic techniques are powerful tools for this purpose, as they allow for the analysis of substances directly in their natural matrix without the need for sample extraction. omicsonline.orgoceanoptics.com

Spectroscopic methods are based on the interaction of electromagnetic radiation with matter, providing a unique spectral "fingerprint" for different molecules. omicsonline.orgnumberanalytics.com For phenolic antioxidants, several techniques are particularly promising. Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for detecting trace levels of organic molecules. researchgate.netresearchgate.net In-situ SERS could potentially be used to monitor the adsorption or degradation of this compound on sediment particles or other surfaces. researchgate.net

Infrared (IR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is another valuable technique. In-situ ATR-FTIR can probe the interactions between the compound and soil or water constituents, revealing information about binding mechanisms. rsc.org Operando spectroscopy, which involves monitoring a process as it occurs, could be applied to study the photocatalytic or microbial degradation of the compound under simulated environmental conditions, providing direct insight into reaction kinetics and intermediate products. researchgate.netrsc.org Fluorescence spectroscopy is also a highly sensitive method for detecting aromatic compounds, and while the target compound's native fluorescence would need to be characterized, this technique is widely used for in-situ water quality monitoring. frontiersin.org

Table 1: Potential In-situ and Operando Spectroscopic Methods for Monitoring Einecs 300-580-8

Spectroscopic TechniquePrinciplePotential Application for Environmental Monitoring
Surface-Enhanced Raman Spectroscopy (SERS) Inelastic scattering of laser light from molecules adsorbed on a nanostructured metal surface, providing a vibrational fingerprint.Trace detection in water; monitoring adsorption/desorption on sediment surfaces. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations, identifying functional groups.In-situ monitoring of degradation pathways by observing changes in functional groups (e.g., phenolic -OH). numberanalytics.comrsc.org
Fluorescence Spectroscopy Emission of light from a molecule after absorbing light. The emitted light is of lower energy (longer wavelength).High-sensitivity detection of aromatic portions of the molecule in water, useful for tracking pollution plumes. frontiersin.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy Absorption of UV or visible light by molecules with chromophores, related to electronic transitions.Monitoring concentrations in water, particularly if degradation leads to colored byproducts. mdpi.com

Isotopic Tracing Techniques for Environmental Fate Studies

Isotopic tracing is a definitive method for determining the environmental fate of a chemical. This technique involves labeling the molecule of interest with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ³H) and tracking its movement and transformation through different environmental compartments. By measuring the presence of the isotopic label in parent compounds, metabolites, and degradation products, researchers can construct a detailed mass balance and delineate transformation pathways.

Specific studies employing isotopic tracing for C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate were not found in a review of available literature. However, the methodology is well-established for other organic pollutants. For this compound, synthesizing a ¹⁴C-labeled version would allow for highly sensitive tracking. Experiments could be designed to follow its fate in microcosms simulating various environmental systems, such as soil, sediment-water columns, or activated sludge. Analysis of the labeled products via techniques like liquid scintillation counting combined with chromatography and mass spectrometry would reveal rates of biodegradation, mineralization to ¹⁴CO₂, formation of bound residues, and the identity of major transformation products. nih.gov This information is critical for building accurate environmental fate models. epa.gov

Ecotoxicological Modeling and Environmental Impact Assessment

Predicting the environmental behavior and impact of chemicals is a cornerstone of modern risk assessment, reducing reliance on extensive and costly experimental testing.

Predictive Models for Environmental Distribution

The environmental distribution of a chemical is governed by its physicochemical properties. epa.gov Models such as Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based fate models use these properties to predict how a substance will partition between air, water, soil, and biota. bccampus.caecetoc.org For C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, its structure as a large, sterically hindered phenol (B47542) suggests it has low water solubility and a high octanol-water partition coefficient (Kow). nih.gov

A high Kow value indicates that the compound is lipophilic ('fat-loving') and will preferentially adsorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov This behavior is typical for alkylphenols and other phenolic antioxidants. nih.govnih.govacs.org Models would therefore predict significant partitioning to sediment and sludge in aquatic environments and to organic matter in terrestrial systems. nih.govresearchgate.net Its low predicted vapor pressure suggests that volatilization from water or soil surfaces is not a major transport pathway.

Table 2: Key Physicochemical Properties for Environmental Distribution Modeling (Illustrative) Note: Experimentally verified data for this specific isomeric mixture is limited; values are based on predictions for similar structures.

PropertyPredicted Value/RangeImplication for Environmental Distribution
Molecular Weight ~400 g/mol Low volatility.
Water Solubility Very LowTends to partition out of the water column. nih.gov
Octanol-Water Partition Coefficient (log Kow) High (> 5)Strong affinity for organic carbon; likely to adsorb to soil, sediment, and bioaccumulate. nih.gov
Vapor Pressure Very LowUnlikely to be transported long distances in the atmosphere.

Mechanistic Understanding of Bioavailability in Environmental Compartments

Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is a critical factor in determining its potential for toxicity. In soil and sediment, bioavailability is largely controlled by sorption processes. For C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, its chemical structure provides a clear mechanistic basis for its interaction with environmental matrices.

The molecule possesses a phenolic hydroxyl (-OH) group capable of forming hydrogen bonds. However, this group is flanked by two bulky tert-butyl groups. This "steric hindrance" significantly obstructs the ability of the hydroxyl group to interact with binding sites on soil and sediment particles. acs.org While the long alkyl chain and aromatic rings contribute to strong hydrophobic interactions with organic matter, the steric hindrance around the polar functional group is a dominant feature. acs.orgnih.gov

Theoretical and Computational Chemistry of Dialuminium Chloride Pentahydroxide Systems

Quantum Chemical Investigations of Molecular and Oligomeric Structures

Quantum chemical methods, such as ab initio calculations and density functional theory (DFT), have been instrumental in elucidating the fundamental properties of dialuminium (B1238714) chloride pentahydroxide and related oligomeric structures. These studies have provided a clearer understanding of the geometry and stability of various aluminum species.

Electronic Structure and Bonding Analysis

Quantum chemical investigations have revealed key features of the electronic structure and bonding in aluminum chlorohydrate species. Ab initio and DFT studies have shown that the incorporation of chloride ions into the octahedral structure of monomeric, dimeric, and trimeric aluminum chlorohydrate species enhances their stability in the gas phase. researchgate.net In aqueous environments, computational studies indicate a preference for five-fold coordination of aluminum in dimeric aluminum chlorohydrates. oulu.fi

Bond TypeTypical Coordination Numbers of AlInfluence of ChlorideCoordination in Aqueous Phase
Al-O4, 5, 6Stabilizes octahedral structuresPredominantly 5-fold in dimers
Al-ClIncorporated in coordination shellIncreases stability in gas-phase oligomersCan be present in the first hydration shell
Al-OH-AlBridging hydroxo groupsForms the backbone of polymeric speciesKey to polymerization processes

Reaction Pathway Elucidation via Transition State Theory

While the application of Transition State Theory (TST) to fully elucidate the complex reaction pathways of hydrolysis and polymerization of dialuminium chloride pentahydroxide is not extensively detailed in publicly available research, the principles of TST are fundamental to understanding these processes. TST provides a framework for calculating the rates of elementary reactions by considering the properties of the transition state, an unstable intermediate configuration between reactants and products. dokumen.pub

For the hydrolysis of aluminum species, TST would be applied to model the energy barriers associated with the addition of water molecules and the subsequent deprotonation steps that lead to the formation of hydroxo and oxo bridges. Theoretical studies have identified potential reaction pathways for the formation of various aluminum hydrolysis products, but detailed kinetic analysis using TST remains a complex challenge due to the multitude of possible intermediate species and reaction coordinates. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties, which can then be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. For polyaluminum chloride systems, 27Al NMR is a powerful tool for identifying different aluminum species in solution. polyacs.org

While specific computational studies predicting the full NMR or IR spectra of dialuminium chloride pentahydroxide are not widely reported, the underlying methodologies are well-established. Quantum chemical calculations can determine the magnetic shielding tensors and vibrational frequencies of proposed molecular structures. These computed parameters can then be converted into predicted NMR chemical shifts and IR absorption bands. Comparing these predictions with experimental spectra helps to confirm the presence of specific oligomeric structures and provides a more detailed assignment of the observed spectral features. acs.orgresearchgate.net

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of large, complex systems like solutions of dialuminium chloride pentahydroxide. These methods allow for the investigation of the dynamic properties and equilibrium distributions of molecules over time.

Simulation of Solution-Phase Behavior and Hydration Shells

Ab initio molecular dynamics (AIMD), particularly the Car-Parrinello molecular dynamics (CPMD) method, has been employed to study the behavior of aluminum chlorohydrate species in aqueous solutions. researchgate.netresearchgate.net These simulations have shown that gas-phase optimized dimer and hexamer structures of aluminum chlorohydrate remain stable in a water solution over picosecond timescales. researchgate.net

AIMD simulations also provide detailed information about the hydration shells surrounding the aluminum complexes. Studies on related systems, such as the hydrated Al³⁺ ion, have revealed the structure of the first and second hydration shells. researchgate.net For dimeric aluminum chlorohydrates, CPMD simulations have detected spontaneous associative hydration reactions occurring in the primary hydration shell. oulu.fi These simulations are crucial for understanding how the aluminum species interact with the surrounding water molecules, which in turn influences their reactivity and aggregation behavior. The structure of the hydration shells, including the number of water molecules and their orientation, is a key factor in the stability and chemistry of these complexes in solution.

Simulation MethodSystem StudiedKey FindingsReference
Car-Parrinello MDAluminum chlorohydrate dimer and hexamer in waterGas-phase optimized structures are stable in aqueous solution. researchgate.net
Ab initio MDSmall aluminum-oxygen clusters in waterCompact trimeric structures open to form stable linear chains. researchgate.net
Car-Parrinello MDDimeric aluminum chlorohydrates in waterSpontaneous associative hydration reactions observed in the primary hydration shell. oulu.fi

Adsorption Dynamics at Interfaces

The interaction of polyaluminum species with surfaces is critical for their application in water treatment and other areas. Molecular dynamics simulations can be used to investigate the adsorption dynamics of these species at mineral-water interfaces. While specific MD studies focusing solely on dialuminium chloride pentahydroxide are not prevalent, research on the adsorption of related aluminum species provides valuable insights.

For example, MD simulations have been used to study the adsorption of water and ions on aluminum oxyhydroxide surfaces like boehmite, which is a component of the corrosion layer on aluminum. These studies show that the surface structure strongly influences the organization of the first monolayer of water and that chloride ions can displace surface-bound water molecules. Such simulations can, in principle, be extended to investigate the adsorption of larger polyaluminum cations, providing a molecular-level picture of how these coagulants interact with and neutralize the charge on suspended particles in water. The simulations can reveal the preferred adsorption sites, the orientation of the adsorbed species, and the role of hydration water in the adsorption process.

While not as commonly applied to these specific systems as MD, Monte Carlo simulations can also be used to study the equilibrium properties of solutions and interfaces. MC simulations could be employed to determine the equilibrium distribution of different polyaluminum species in solution or to model the adsorption of these species onto a surface by sampling a vast number of possible configurations to find the most energetically favorable arrangements.

Polymerization Process Simulation

The formation of Dialuminium Chloride Pentahydrode and larger polyaluminum species from monomeric precursors is a complex process involving hydrolysis, condensation, and polymerization. Simulating this process provides molecular-level insights that are difficult to obtain through experimental methods alone. Reactive molecular dynamics (MD) simulations, particularly those using reactive force fields like ReaxFF, are instrumental in this area. researchgate.netresearchgate.net

These simulations model the dynamic events of bond formation and cleavage that characterize the polymerization pathway. Researchers can investigate the influence of key parameters such as the OH⁻/Al³⁺ ratio (basicity), ion concentration, and temperature on the evolution of aluminum species. researchgate.net Simulations track the structural changes from initial solvated aluminum ions, through the formation of dimers and trimers, to the growth of larger oligomers like the Al₁₃ polycation. researchgate.net

Key findings from these computational studies indicate that hydroxide (B78521) ions in the solution play a direct role in breaking the O-H bonds of water molecules coordinated to the aluminum ions, which is a critical initial step in the hydrolysis and subsequent polymerization. researchgate.netresearchgate.net By analyzing the trajectories and energy landscapes of these reactions, computational chemists can predict the stability of various intermediate species and elucidate the most favorable reaction pathways. This theoretical guidance is invaluable for optimizing the synthesis of custom PAC solutions with specific distributions of aluminum species tailored for high performance in applications like water purification. chemengproj.irbohrium.comulm.ac.id

Advanced Data Science and Chemometrics in Dialuminium Chloride Pentahydroxide Research

The inherent complexity and non-linear behavior of PAC systems in real-world applications make them ideal candidates for advanced data science and chemometric techniques. These approaches leverage statistical methods and machine learning to build predictive models from extensive datasets, enabling more precise control and optimization. mdpi.com

Machine Learning for Predicting Reactivity and Speciation

Machine learning (ML) has emerged as a powerful tool for predicting the performance and reactivity of PAC coagulants under variable conditions. ascelibrary.org By training algorithms on historical data from water treatment plants—including raw water parameters (like turbidity, pH, temperature, and organic content) and corresponding PAC dosage and performance—researchers can develop highly accurate predictive models. mdpi.comresearchgate.net

Several ML algorithms have been successfully applied, including:

Artificial Neural Networks (ANNs): ANNs are particularly effective at capturing the complex, non-linear relationships between water quality inputs and treatment outcomes. mdpi.comresearchgate.net They have demonstrated high predictive accuracy for determining optimal PAC doses, often achieving low error metrics. mdpi.comresearchgate.net

Random Forest (RF): This ensemble learning method has shown superior performance in predicting the required dosage for different types of PAC, owing to its robust handling of large and complex datasets. iwaponline.com

Support Vector Machines (SVMs): Specifically Support Vector Regression (SVR), has been used to estimate coagulant doses needed for the removal of natural organic matter. nih.gov

Chemometrics, which combines statistical and mathematical methods, is also applied to analyze spectroscopic and instrumental data to understand aluminum speciation. frontiersin.org Techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can help deconstruct complex data to identify and quantify the different aluminum species present under various conditions. frontiersin.org

Below is an interactive table summarizing the performance of various machine learning models in predicting PAC dosage and performance, based on reported metrics.

ML ModelApplicationPerformance MetricValueSource
Artificial Neural Network (ANN)Predicting treated water quality> 0.98 mdpi.com
Random Forest (RF)Predicting Anion-PAC DosingMean Absolute Error (MAE)0.005 iwaponline.com
Random Forest (RF)Predicting Anion-PAC DosingRoot Mean Squared Error (RMSE)0.05 iwaponline.com
ANN-Genetic Algorithm (GA) HybridPredicting Nitrate Concentration0.8 researchgate.net
Deep ANNPredicting PAC Dose (Adjusted Data)Mean Absolute Percentage Error (MAPE)0.041 researchgate.net

High-Throughput Screening and Virtual Experimentation

Traditional methods for optimizing coagulation, such as jar tests, are labor-intensive and time-consuming. nih.govnih.gov Data-driven approaches offer a paradigm shift, enabling high-throughput virtual screening and experimentation.

Once a robust and validated machine learning model is developed, it can function as a surrogate for physical experiments. mdpi.com This allows for "virtual testing" where thousands of scenarios—combinations of raw water quality parameters and coagulant doses—can be simulated in a fraction of the time and cost of physical tests. nih.govresearchgate.net For instance, a hybrid model combining an ANN with a genetic algorithm (GA) can be used to systematically search for the optimal PAC dosage that minimizes cost while ensuring compliance with water quality standards. mdpi.com This in-silico optimization can rapidly identify promising operating conditions, which can then be validated with a smaller number of targeted physical experiments. This approach accelerates the optimization process and allows for more dynamic and responsive control of water treatment operations. researchgate.net

Network Analysis of Reaction Mechanisms

The hydrolysis and polymerization of aluminum ions result in a diverse and complex mixture of monomeric, oligomeric, and polymeric species. nih.gov The transformation pathways between these species constitute a dense and interconnected reaction network. While detailed mechanisms have been studied using quantum chemical simulations for specific steps, a complete map of the entire reaction landscape remains a significant challenge. acs.org

Network analysis, a set of techniques rooted in graph theory, presents a powerful theoretical framework for tackling this complexity. In this approach, different aluminum species (e.g., Al³⁺, Al(OH)²⁺, dimers, Al₁₃) are represented as nodes, and the reactions that convert one species into another are represented as edges connecting these nodes.

By constructing such a reaction network, it would be possible to:

Identify key intermediate species that act as hubs in the network.

Determine the most critical reaction pathways leading to the formation of desired or undesired species.

While the direct application of comprehensive network analysis to Dialuminium Chloride Pentahydroxide systems is an emerging research area, it represents a logical next step in computational chemistry. It promises to move beyond the simulation of individual reaction steps to a holistic understanding of the entire, complex system of reactions governing the behavior of polyaluminum chloride coagulants.

Future Research Directions and Interdisciplinary Prospects in Dialuminium Chloride Pentahydroxide Studies

Emerging Areas in Basic Aluminium Chloride Research

Future fundamental research on Dialuminium (B1238714) chloride pentahydroxide is moving beyond descriptive analysis towards predictive control of its structure and function. Key emerging areas focus on manipulating its complex speciation for targeted outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.